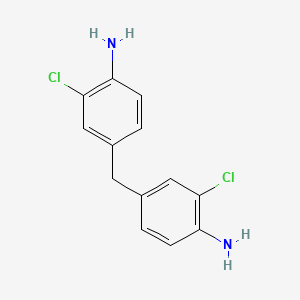

4,4'-Methylenebis(2-chloroaniline)

Beschreibung

Eigenschaften

IUPAC Name |

4-[(4-amino-3-chlorophenyl)methyl]-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7H,5,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOFVQJTBBUKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2 | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020865 | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-methylenebis(2-chloroaniline) appears as tan-colored pellets or an off-white solid. Slight odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Tan-colored pellets or flakes with a faint, amine-like odor; [NIOSH], COLOURLESS CRYSTALS OR LIGHT BROWN PELLETS., Tan-colored pellets or flakes with a faint, amine-like odor. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MBOCA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/22 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

113 °C c.c. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in hot methyl ethyl ketone, acetone, esters, and aromatic hydrocarbons, Sol in dimethyl sulfoxide, dimethyl formamide, Solubl in dilulte acids, ether, alcohol, Soluble in carbon tetrachloride, Slightly soluble in water; sol in oxygenated solvents, Solubility in water: none, Slight | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.44 (NTP, 1992) - Denser than water; will sink, 1.44, 1.44 g/cm³ | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/22 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

` | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/22 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5e-05 mmHg at 248 °F ; 0.0013 mmHg at 140 °F (NTP, 1992), 0.0000039 [mmHg], VP: 1.3X10-3 torr at 60 °C, negligible, 0.00001 mmHg at 77 °F, (77 °F): 0.00001 mmHg | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MBOCA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/22 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Commercial preparations frequently also contain 2-chloroaniline and a compound comprising three 2-chloroaniline moieties joined by methylene groups., SOME 2-CHLORO-4-METHYLANILINE MIGHT BE PRESENT AS RESULT OF MANUFACTURE. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan colored pellets, Light-brown flakes, Flakes from alcohol, Tan solid | |

CAS No. |

101-14-4, 27342-75-2 | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dichloro-4,4′-diaminodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenebis(chloroaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar,ar'-methylenebis(2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027342752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quodorole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[2-chloroaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L2W5VTT2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/22 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

210 to 225 °F (NTP, 1992), 110 °C, 210-225 °F, 230 °F | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/22 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

physicochemical characteristics of MOCA (CAS 101-14-4)

An In-depth Technical Guide to the Physicochemical Characteristics of MOCA (CAS 101-14-4)

Authored by: Gemini, Senior Application Scientist

Introduction

4,4'-Methylenebis(2-chloroaniline), commonly known by the acronym MOCA, is a synthetic aromatic amine with the CAS Registry Number 101-14-4.[1] For decades, MOCA has been a cornerstone in the polymer industry, primarily utilized as a high-performance curing agent, or cross-linker, for polyurethane elastomers and epoxy resins.[1][2][3] Its application imparts exceptional physical and mechanical properties to the final polymer products, which include everything from industrial rollers and military hardware to sport boots and electronic components.[2][4]

Despite its industrial utility, MOCA is a substance of significant toxicological concern. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans, with chronic exposure linked to bladder cancer.[5][6][7] Consequently, a profound understanding of its physicochemical characteristics is not merely an academic exercise; it is a critical prerequisite for ensuring safe handling, developing accurate analytical and monitoring methods, and managing its environmental fate.

This guide provides a comprehensive, in-depth analysis of the core physicochemical properties of MOCA, designed for researchers, toxicologists, and drug development professionals who require a detailed and authoritative understanding of this compound. We will explore its structural attributes, solubility, stability, and spectral properties, grounding the discussion in the causality behind these characteristics and their practical implications.

Chemical Identity and Structure

MOCA's chemical identity is defined by its unique structure: two 2-chloroaniline moieties linked by a methylene bridge.[1] This structure dictates its chemical behavior and physical properties.

-

IUPAC Name : 4,4′-Methylenebis(2-chloroaniline)[8]

-

Synonyms : MBOCA, 3,3'-Dichloro-4,4'-diaminodiphenylmethane, Bis(4-amino-3-chlorophenyl)methane, Curene 442, Bisamine[4][8][9]

-

Molecular Formula : C₁₃H₁₂Cl₂N₂[2]

Caption: Chemical Structure of 4,4'-Methylenebis(2-chloroaniline).

Core Physicochemical Properties

The physical state and behavior of MOCA under various conditions are critical for its industrial application and for assessing exposure risks. Pure MOCA is a colorless crystalline solid, while technical-grade material typically appears as yellow to tan-colored pellets or flakes with a faint, amine-like odor.[4][7][8][10][11]

Table 1: Summary of Key Physicochemical Properties of MOCA

| Property | Value | Source(s) |

| Appearance | Colorless crystalline solid (pure); Tan pellets/flakes (technical) | [4][8][10] |

| Melting Point | 100–110 °C (210–225 °F) | [8][11][12][13] |

| Boiling Point | 202-214 °C at 0.3 mm Hg | [2][5] |

| Specific Gravity | 1.44 g/cm³ at 4 °C | [8][11][12][13] |

| Vapor Pressure | 1.3 x 10⁻⁵ mm Hg at 60 °C; 3.7 x 10⁻⁶ mm Hg at 20 °C | [8][10] |

| Water Solubility | 13.9 mg/L (Slightly soluble) | [8][13] |

| Log P (Octanol/Water) | 3.94 | [8] |

The low vapor pressure indicates that MOCA is not highly volatile at room temperature.[10] However, industrial processes often involve heating MOCA to a molten state, which significantly increases the potential for aerosol and vapor generation, representing a primary inhalation exposure risk.[10][14] Its specific gravity of 1.44 demonstrates that it is denser than water and will sink.[11][12]

Solubility Profile: A Tale of Two Moieties

The solubility of a compound is dictated by the principle of "like dissolves like." MOCA's structure contains both non-polar (the two aromatic rings and methylene bridge) and polar (the two amine groups) components.

-

Water Solubility : MOCA is only slightly soluble in water (13.9 mg/L).[8][13] The large, non-polar carbon-hydrogen framework dominates the molecule's character, making it hydrophobic. While the amine groups can participate in hydrogen bonding with water, their influence is insufficient to overcome the hydrophobicity of the bulk of the molecule.

-

Organic Solvent Solubility : MOCA is very soluble in a wide range of organic solvents, including ketones, esters, alcohols, and aromatic hydrocarbons like benzene and toluene.[8][10] This high solubility is a direct result of favorable interactions between the non-polar aspects of MOCA and the non-polar or moderately polar organic solvents.[15] This property is fundamental to its use in polyurethane production, where it is mixed into liquid polyol blends.[3]

The octanol-water partition coefficient (Log P) of 3.94 provides a quantitative measure of its lipophilicity, confirming its strong preference for non-polar environments over aqueous ones.[8] This high lipophilicity is also a key factor in its toxicological profile, as it facilitates absorption through the skin, a major route of occupational exposure.[6]

Caption: "Like Dissolves Like" principle applied to MOCA's solubility.

Stability and Reactivity

From a practical standpoint, understanding MOCA's stability is crucial for safe storage and handling.

-

Thermal Stability : MOCA is stable under standard conditions.[2] However, it undergoes an exothermic and self-sustaining decomposition reaction when heated to temperatures above 200°C (392°F).[2][12] In a closed or poorly ventilated container, the pressure buildup from this decomposition can be rapid enough to cause an explosion.[2][12] For this reason, the safe maximum operating temperature for molten MOCA processes is recommended to be around 140°C (285°F).[14]

-

Chemical Reactivity : As an aromatic amine, MOCA is a weak base.[7][12] It is incompatible with strong oxidizing agents.[2] The amine groups are the primary sites of reactivity, which is exploited in its role as a curing agent where they react with isocyanate groups to form the polyurethane polymer matrix.

-

Degradation : In the environment, MOCA can be gradually broken down by sunlight (photodegradation) and by microorganisms in soil and water. When heated to decomposition, it can release toxic fumes, including hydrochloric acid and nitrogen oxides.

Spectral Data and Analytical Considerations

The identification and quantification of MOCA, particularly in biological and environmental samples, rely on instrumental analysis. Spectroscopic data are fundamental to these methods.

Infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral data for MOCA have been reported and are used for its structural confirmation.[8] The Occupational Safety and Health Administration (OSHA) has historically used High-Performance Liquid Chromatography (HPLC) with UV detection for the analysis of MOCA in workplace air samples.[10] This choice is logical: HPLC is well-suited for semi-volatile, thermally sensitive compounds like MOCA, and the aromatic rings provide strong UV absorbance for sensitive detection.[10] Gas chromatography (GC) has also been employed, though it typically requires derivatization of the amine groups to improve volatility and thermal stability.[10]

Caption: A generalized workflow for the analysis of MOCA exposure.

Conclusion

MOCA (CAS 101-14-4) is a compound of stark contrasts. Its physicochemical properties—high melting point, low volatility, and excellent solubility in organic solvents—make it an effective and widely used curing agent in the polymer industry.[2][10] However, these same properties, combined with its high lipophilicity and demonstrated carcinogenicity, necessitate stringent control measures to prevent human exposure.[6][7] Its thermal instability above 200°C presents a significant physical hazard if not properly managed.[2] For scientists and professionals, a thorough and nuanced understanding of these characteristics is the foundation for developing safer handling protocols, creating sensitive analytical methods for exposure monitoring, and ultimately mitigating the risks associated with this industrially vital but hazardous chemical.

References

- 1. CAS 101-14-4: 3,3′-Dichloro-4,4′-diaminodiphenylmethane [cymitquimica.com]

- 2. 4,4'-Methylene bis(2-chloroaniline) | 101-14-4 [chemicalbook.com]

- 3. flashpointsrl.com [flashpointsrl.com]

- 4. 3,3'-Dichloro-4,4'-Diaminodiphenylmethane | C13H12Cl2N2 | CID 7543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Methylene bis(2-chloroaniline) CAS#: 101-14-4 [m.chemicalbook.com]

- 6. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]

- 7. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]

- 8. 4,4′-METHYLENEBIS(2-CHLOROANILINE) (MOCA) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. osha.gov [osha.gov]

- 11. 4,4'-METHYLENE BIS(2-CHLOROANILINE) | Occupational Safety and Health Administration [osha.gov]

- 12. 4,4'-METHYLENEBIS(2-CHLOROANILINE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Table 1, Properties of 4,4′-Methylenebis(2-chloroaniline) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. lanxess.com [lanxess.com]

- 15. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of 4,4'-Methylenebis(2-chloroaniline) in Mammals: A Technical Guide

Introduction: The Toxicological Imperative to Understand MOCA Metabolism

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is an aromatic amine primarily used as a curing agent for polyurethane and epoxy resins.[1] Its structural similarity to known human carcinogens like benzidine has placed it under intense toxicological scrutiny.[2] The International Agency for Research on Cancer (IARC) classifies MOCA as a Group 1 carcinogen, indicating it is carcinogenic to humans.[2][3] Chronic occupational exposure to MOCA has been associated with an increased risk of bladder cancer.[4][5] Understanding the metabolic pathways of MOCA in mammals is paramount for researchers, scientists, and drug development professionals, as these pathways dictate its toxicokinetics, mechanisms of toxicity, and the development of effective biomarkers for exposure and risk assessment.

This technical guide provides a comprehensive overview of the metabolic fate of MOCA in mammalian systems. It delves into the key biotransformation reactions, the enzymes responsible, the resulting metabolites, and the experimental methodologies employed to elucidate these complex processes.

Absorption, Distribution, and Excretion: The Journey of MOCA in the Body

MOCA can be absorbed by the body through inhalation, oral, and dermal routes, with dermal absorption being a significant route of occupational exposure.[3][6] Following absorption, MOCA is widely distributed throughout the body, with the liver being the primary site of accumulation and metabolism.[6] The excretion of MOCA and its metabolites occurs predominantly through urine and feces.[6][7] In humans, urinary excretion is a key route, with metabolites including the parent compound, N-acetylated derivatives, and glucuronide conjugates being detected.[7][8][9] Notably, a significant portion of urinary metabolites are labile conjugates that release the parent MOCA upon hydrolysis, a critical consideration for biological monitoring.[9][10]

Core Metabolic Pathways: A Multi-Step Biotransformation Process

The metabolism of MOCA is extensive and proceeds through several key pathways, including N-acetylation, N-hydroxylation/N-oxidation, and ring hydroxylation.[6] These pathways can lead to both detoxification and metabolic activation, the latter of which is linked to MOCA's carcinogenic effects.[11]

Visualizing the Metabolic Transformation of MOCA

The following diagram illustrates the major metabolic pathways of MOCA in mammals.

Caption: Major metabolic pathways of MOCA in mammals.

N-Acetylation: A Key Detoxification and Polymorphic Pathway

N-acetylation is a significant pathway in MOCA metabolism, catalyzed by N-acetyltransferases (NATs), primarily NAT1 and NAT2.[5][12] This process involves the addition of an acetyl group to the amino functionalities of MOCA, leading to the formation of N-acetyl-MOCA and subsequently N,N'-diacetyl-MOCA.[6] N-acetylation is generally considered a detoxification pathway for many aromatic amines.[1]

The activity of NAT2 is subject to genetic polymorphism, leading to distinct "slow," "intermediate," and "rapid" acetylator phenotypes within the human population.[5][13] This genetic variation can significantly influence the rate of MOCA N-acetylation, potentially affecting an individual's susceptibility to MOCA-induced toxicity.[12][13] Studies have shown a clear gene-dose response for MOCA N-acetylation in human hepatocytes, with the highest activity in rapid acetylators and the lowest in slow acetylators.[12][14]

N-Oxidation and Ring Hydroxylation: The Path to Metabolic Activation

The microsomal cytochrome P450 (CYP450) enzyme system plays a crucial role in the oxidative metabolism of MOCA, leading to both N-oxidation and ring hydroxylation.[8][15]

-

N-hydroxylation , the formation of N-hydroxy-MOCA, is considered a critical metabolic activation step.[11] This reactive metabolite can undergo further oxidation to form mononitroso-MOCA.[8] N-hydroxy-MOCA is mutagenic and can form adducts with DNA, a key event in the initiation of carcinogenesis.[11]

-

Ring hydroxylation , specifically ortho-hydroxylation to the amine group, produces O-hydroxy-MOCA.[16] This pathway is also catalyzed by CYP450 enzymes.[16]

Species differences in these oxidative pathways are notable. For instance, in vitro studies using liver microsomes have shown that guinea pig liver predominantly produces the N-hydroxy metabolite, while dog liver favors the formation of the O-hydroxylated metabolite.[16] Rat liver tends to produce a wider array of polar metabolites.[16]

Phase II Conjugation: Enhancing Water Solubility for Excretion

Following Phase I metabolism (acetylation and hydroxylation), the resulting metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The primary conjugation pathways for MOCA metabolites are:

-

Glucuronidation: MOCA and its hydroxylated metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The N-glucuronide of MOCA has been identified as a major, albeit labile, urinary metabolite in exposed workers.[10] O-glucuronides of hydroxylated metabolites are also formed.[17]

-

Sulfation: The hydroxylated metabolites of MOCA can also be conjugated with sulfate, catalyzed by sulfotransferases (SULTs). A sulfate ester of ortho-hydroxy-MOCA has been identified as the major urinary metabolite in dogs.[18]

Quantitative Insights into MOCA Metabolism

The relative contribution of different metabolic pathways can vary between species and individuals. The following table summarizes key quantitative findings from various studies.

| Species | Matrix | Major Metabolite(s) | Key Findings | Reference(s) |

| Human | Urine | N-glucuronide of MOCA, N-acetyl-MOCA | The N-glucuronide conjugate is a major labile metabolite, yielding 2-3 times more MOCA upon hydrolysis than the free parent compound. N-acetyl-MOCA is a relatively minor metabolite. | [8][10] |

| Dog | Urine | 5-hydroxy-3,3'-dichloro-4,4'diaminodiphenylmethane-5-sulfate | The major urinary metabolite is a sulfate conjugate of a ring-hydroxylated MOCA. | [18] |

| Rat | Liver Microsomes | Various polar metabolites | Produces lesser amounts of N- and O-hydroxylated metabolites compared to dogs and guinea pigs, with a predominance of other polar compounds. | [16] |

| Guinea Pig | Liver Microsomes | N-hydroxy-MOCA | Predominantly oxidizes MOCA to the N-hydroxy metabolite. | [16] |

Experimental Methodologies for Studying MOCA Metabolism

The elucidation of MOCA's metabolic pathways has relied on a combination of in vivo and in vitro experimental approaches.

Workflow for In Vitro MOCA Metabolism Studies

The following diagram outlines a typical workflow for investigating MOCA metabolism using in vitro systems like liver microsomes or hepatocytes.

Caption: A generalized workflow for in vitro MOCA metabolism studies.

Detailed Protocol: In Vitro Metabolism of MOCA using Liver Microsomes

This protocol provides a step-by-step methodology for assessing the Phase I metabolism of MOCA.

1. Preparation of Reagents:

-

Liver Microsomes: Obtain commercially or prepare from mammalian liver tissue (e.g., rat, human) via differential centrifugation. Determine protein concentration using a standard assay (e.g., Bradford).

-

NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously generates NADPH, a required cofactor for CYP450 enzymes.

-

MOCA Solution: Prepare a stock solution of MOCA in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in the incubation buffer.

-

Incubation Buffer: Typically a phosphate or Tris-HCl buffer, pH 7.4.

2. Incubation Procedure:

-

In a microcentrifuge tube, combine the incubation buffer, liver microsomes (e.g., 0.5-1.0 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the MOCA solution.

-

Incubate at 37°C with shaking for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

3. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in the mobile phase for analysis.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry) to separate, identify, and quantify MOCA and its metabolites.[16][19]

4. Data Interpretation:

-

Identify metabolites by comparing their retention times and mass spectra to those of authentic standards.

-

Quantify the formation of metabolites by creating a standard curve with known concentrations of the standards.

-

Calculate the rate of metabolite formation (e.g., pmol/min/mg protein).

Conclusion: Integrating Metabolic Knowledge for Risk Assessment

The biotransformation of 4,4'-Methylenebis(2-chloroaniline) is a complex interplay of multiple enzymatic pathways that collectively determine its systemic fate and toxic potential. The balance between detoxification pathways, such as N-acetylation and conjugation, and activation pathways, particularly N-hydroxylation, is a critical determinant of MOCA-induced carcinogenicity. Genetic polymorphisms, such as those affecting NAT2 activity, can introduce significant inter-individual variability in MOCA metabolism, highlighting the importance of personalized risk assessment. A thorough understanding of these metabolic pathways, supported by robust experimental methodologies, is essential for developing effective strategies for biological monitoring, assessing human health risks, and ultimately, mitigating the adverse health effects of this important industrial chemical.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]

- 3. 4,4′-METHYLENEBIS(2-CHLOROBENZENAMINE) - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4’-methylene bis (2-chloroaniline) biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. scispace.com [scispace.com]

- 9. 4,4′-METHYLENEBIS(2-CHLOROANILINE) (MOCA) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Evidence that a beta-N-glucuronide of 4,4'-methylenebis (2-chloroaniline) (MbOCA) is a major urinary metabolite in man: implications for biological monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for 4,4’-Methylenebis(2-chloroaniline) (MBOCA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline) biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of N-acetyltransferase 2 genetic polymorphism on 4,4′-methylenebis(2-chloroaniline)-induced genotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of N-acetyltransferase 2 genetic polymorphism on 4,4'-methylenebis(2-chloroaniline)-induced genotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxicity and effects on rat liver drug-metabolizing enzymes by possible substitutes for 4,4'-methylene bis(2-chloroaniline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydroxylation of 4,4'-methylenebis(2-chloroaniline) by canine, guinea pig, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism of 4,4'-methylenebis(2-chloroaniline) by canine liver and kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure elucidation and in vitro reactivity of the major metabolite of 4,4'-methylenebis(2-chloroaniline) (MBOCA) in canine urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Making sure you're not a bot! [ask.orkg.org]

Toxicological profile and mechanism of action for MOCA.

An In-Depth Technical Guide to the Toxicological Profile and Mechanism of Action of 4,4'-Methylene-bis(2-chloroaniline) (MOCA)

Executive Summary

4,4'-Methylene-bis(2-chloroaniline), commonly known as MOCA, is an aromatic amine primarily used as a curing agent for polyurethane and epoxy resins. Despite its industrial utility, MOCA is a well-documented animal carcinogen and is reasonably anticipated to be a human carcinogen.[1] Occupational exposure, mainly through dermal contact and inhalation, is a significant health concern.[2] This guide provides a comprehensive overview of the toxicological profile of MOCA and elucidates its mechanism of action, with a focus on its metabolic activation, genotoxicity, and the formation of DNA adducts. Understanding these core principles is critical for researchers, scientists, and drug development professionals involved in assessing the risks associated with aromatic amines and developing strategies for mitigation.

Introduction to MOCA

MOCA (CAS No. 101-14-4) is a crystalline solid, appearing colorless to light brown, with a faint amine odor.[2][3] It is synthesized from the reaction of formaldehyde with 2-chloroaniline.[4] Its primary industrial application is as a curing agent for polymers containing isocyanate, creating durable, high-performance polyurethane products.[5][6] Due to its lipophilicity and relatively small molecular size, MOCA is readily absorbed through the skin, which represents a major route of occupational exposure.[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: MOCA is efficiently absorbed following inhalation, oral, and dermal exposure.[2] Studies in occupational settings indicate that skin absorption is a primary route of entry, often exceeding uptake from inhalation.[7][8]

Distribution: Following absorption, MOCA is distributed throughout the body. The highest concentrations are typically found in the liver, which is the primary site of its metabolism.[2]

Metabolism: The metabolism of MOCA is a critical determinant of its toxicity and is considered an obligatory step in its carcinogenic activity.[9][10] The process occurs primarily in the liver and involves two main phases:

-

Phase I Activation: The initial and rate-limiting step is N-hydroxylation, catalyzed by cytochrome P450 enzymes (specifically CYP1A2), to form N-hydroxy-MOCA.[9][10][11] This metabolite is considered the proximate carcinogen.[12] Other Phase I reactions include ring hydroxylation and oxidation at the methylene bridge.[9]

-

Phase II Conjugation: N-hydroxy-MOCA can undergo further conjugation, primarily through glucuronidation and sulfation.[9][10] While conjugation is typically a detoxification pathway, the resulting conjugates can be transported to other tissues, such as the bladder, where they may be hydrolyzed back to the reactive N-hydroxy metabolite. MOCA itself is also metabolized to N-glucuronide and N-acetyl derivatives for excretion.[8]

Excretion: MOCA and its metabolites are primarily excreted in the urine and feces within a few days of exposure.[2] The major urinary metabolite in humans is the N-glucuronide of MOCA, with levels 2 to 3 times higher than free MOCA.[8][13]

Toxicological Profile

Acute and Chronic Toxicity

Acute high-level exposure to MOCA can cause skin and eye irritation.[3] In one accidental exposure, a worker experienced gastrointestinal distress and transitory kidney damage.[6] Unlike many other aromatic amines, MOCA is considered only mildly cyanogenic, meaning it has a relatively low potential to induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[3][7] Chronic exposure in animals has been shown to affect the lungs, liver, and kidneys.[3][6]

Genotoxicity and Mutagenicity

MOCA is a genotoxic agent. Its mutagenicity is dependent on metabolic activation. The putative carcinogenic metabolite, N-hydroxy-MOCA, has been shown to induce mutations in human lymphoblastoid cells, primarily causing base pair substitutions at A:T sites.[14][15] MOCA has tested positive in various mutagenicity assays, including inducing micronuclei in mouse bone-marrow cells and unscheduled DNA synthesis in rodent hepatocytes.[16] Studies have also demonstrated that MOCA can induce DNA damage and oxidative stress, with the extent of genotoxicity being influenced by genetic polymorphisms in metabolizing enzymes like N-acetyltransferase 2 (NAT2).[17]

Carcinogenicity

MOCA is classified as a potent carcinogen by multiple international and national health agencies.

| Agency | Classification | Comments |

| IARC | Group 1 | Carcinogenic to humans.[8][18] |

| NTP | Reasonably Anticipated to be a Human Carcinogen | Based on sufficient evidence from experimental animal studies.[1] |

| EPA | Group B2 | Probable human carcinogen.[6] |

| ACGIH | A2 | Suspected Human Carcinogen.[3] |

-

Animal Studies: There is sufficient evidence of carcinogenicity in animals.[1] Oral administration of MOCA has been shown to cause tumors at multiple sites in various species, including liver and lung tumors in mice and rats, mammary gland tumors in female rats, and urinary bladder cancer in dogs.[1][6][16]

-

Human Studies: While epidemiological data were initially considered inadequate, more recent evidence has strengthened the link between MOCA exposure and cancer in humans.[1][8] The International Agency for Research on Cancer (IARC) upgraded its classification to Group 1, "carcinogenic to humans," based on sufficient evidence in animals and strong mechanistic evidence in exposed humans, including the detection of DNA adducts in urothelial cells.[8] Case reports have documented bladder cancer in workers occupationally exposed to MOCA.[3][8]

Mechanism of Action

The carcinogenic effect of MOCA is initiated by its metabolic activation to a reactive electrophile that binds covalently to cellular macromolecules, particularly DNA.

Metabolic Activation and DNA Adduct Formation

The central mechanism of MOCA's carcinogenicity involves the following steps:

-

N-hydroxylation: As previously described, cytochrome P450 enzymes in the liver convert MOCA to N-hydroxy-MOCA.[9][11]

-

Formation of a Reactive Intermediate: N-hydroxy-MOCA is unstable and can be further activated (e.g., by sulfation or acetylation) or can spontaneously lose a water molecule to form a highly reactive nitrenium ion.

-

DNA Adduct Formation: This electrophilic nitrenium ion readily attacks nucleophilic sites on DNA bases, forming stable covalent bonds known as DNA adducts.[12] These adducts are considered the critical lesions that initiate the process of carcinogenesis.[19] The primary adducts formed by MOCA have been identified as N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol and N-(deoxyguanosin-8-yl) derivatives.[12][20] The formation of these adducts distorts the DNA helix, leading to errors during DNA replication and transcription if not repaired.[14] This can result in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately leading to uncontrolled cell growth and tumor formation.

Key Experimental Protocols

Protocol 1: Ames Test for Mutagenicity Assessment

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) due to mutations in the histidine operon. The test measures the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and grow on a histidine-free medium.

Methodology:

-

Preparation of S9 Fraction: Since MOCA requires metabolic activation, a liver homogenate fraction (S9) from phenobarbital- or Aroclor-induced rats is prepared. This fraction contains the necessary cytochrome P450 enzymes.

-

Test Strains: Select appropriate Salmonella strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

-

Plate Incorporation Assay: a. To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test chemical solution (at various concentrations), and 0.5 mL of the S9 mix (or buffer for the non-activation control). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies (his+) on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative control plates.

Protocol 2: ³²P-Postlabeling Assay for DNA Adduct Detection

This highly sensitive assay is used to detect and quantify DNA adducts without prior knowledge of their structure. It is particularly useful for monitoring human exposure to carcinogens like MOCA.

Methodology:

-

DNA Isolation: Isolate high-purity DNA from the tissue of interest (e.g., exfoliated urothelial cells from urine, liver tissue).[20]

-

Enzymatic Digestion: Digest the DNA to its constituent deoxynucleoside 3'-monophosphates (dNps) using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Selectively remove normal (non-adducted) nucleotides by treatment with nuclease P1, which dephosphorylates normal dNps but not the bulky aromatic amine-DNA adducts. This step significantly increases the sensitivity of the assay.

-

³²P-Labeling: Label the 5'-hydroxyl end of the adducted nucleotides with a radioactive phosphate group from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Separation: Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the separated adducts as spots on the TLC plate using autoradiography or a phosphorimager. The amount of radioactivity in each spot is proportional to the amount of that specific adduct in the original DNA sample. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Regulatory Status and Occupational Exposure Limits

Given its carcinogenic potential, MOCA is regulated by various agencies worldwide.

| Agency/Organization | Exposure Limit/Guideline |

| OSHA (USA) | No specific Permissible Exposure Limit (PEL) established.[5] |

| NIOSH (USA) | Recommended Exposure Limit (REL): 0.003 mg/m³ (Time-Weighted Average).[3][5] |

| ACGIH (USA) | Threshold Limit Value (TLV): 0.11 mg/m³ (Time-Weighted Average).[3] |

Note: The absence of a formal OSHA PEL does not imply safety; MOCA is treated as a potential occupational carcinogen, and exposures should be kept to the lowest feasible level.[5]

Conclusion

MOCA is a genotoxic carcinogen with a well-defined mechanism of action centered on metabolic activation to a reactive species that forms DNA adducts.[12] The toxicological evidence, derived from extensive animal studies and supported by human mechanistic data, confirms its potential to cause cancer, particularly of the bladder and liver.[1][21] For professionals in research and drug development, the study of MOCA serves as a critical model for understanding the broader class of aromatic amine carcinogens. Rigorous control of occupational exposure, biomonitoring for adduct formation, and continued research into the genetic factors influencing susceptibility are essential for mitigating the health risks associated with this compound.

References

- 1. 4,4′-Methylenebis(2-chloroaniline) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]

- 3. nj.gov [nj.gov]

- 4. 4,4′-METHYLENEBIS(2-CHLOROANILINE) (MOCA) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4,4'-Methylenebis (2-chloroaniline): an unregulated carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. osha.gov [osha.gov]

- 8. series.publisso.de [series.publisso.de]

- 9. Metabolism of 4,4'-methylene-bis-2-chloroaniline (MOCA) by rats in vivo and formation of N-hydroxy MOCA by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Characterization of 4,4'-methylenebis(2-chloroaniline)--DNA adducts formed in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4,4'-METHYLENE BIS(2-CHLOROANILINE) | Occupational Safety and Health Administration [osha.gov]

- 14. Mutagenicity of N-OH-MOCA (4-amino-4'-hydroxylamino-bis-3,3'-dichlorodiphenylmethane) and PBQ (2-phenyl-1,4-benzoquinone) in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. 4,4′-METHYLENE BIS(2-CHLOROANILINE) (MOCA) (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Effect of N-acetyltransferase 2 genetic polymorphism on 4,4′-methylenebis(2-chloroaniline)-induced genotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IARC group 1 - Wikipedia [en.wikipedia.org]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. MOCA-DNA Adduct Formation in Human Uroepithelial Cells Analyzed by 32P Postlabeling [stacks.cdc.gov]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

The Curing Agent with a Controversial Past: An In-depth Technical Guide to 4,4'-Methylenebis(2-chloroaniline) (MOCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is a diamine curing agent that has been instrumental in the production of high-performance polyurethane and epoxy systems since the mid-20th century. Its ability to impart exceptional toughness, abrasion resistance, and durability to polymers has made it a cornerstone in various industrial applications. However, the history of MOCA is also intertwined with the discovery of its significant health risks, including its classification as a probable human carcinogen. This technical guide provides a comprehensive overview of MOCA, from its initial discovery and synthesis to its mechanisms of action, toxicological profile, and the analytical methods used for its detection. It is designed to serve as a vital resource for professionals in research and development, offering in-depth scientific knowledge and practical insights into this historically significant and cautiously handled chemical.

A Historical Perspective: The Rise and Scrutiny of a Curing Agent

The story of MOCA begins in 1956, when its production was first reported in the United States.[1] It was introduced to the market in the mid-1950s as a highly effective curing agent for polyurethane and epoxy resins.[2] Its popularity surged due to its ability to produce durable and robust materials, finding use in a wide array of applications, from industrial tires and rollers to shock-absorption pads and conveyor belts.[1][3]

The initial decades of MOCA's use were marked by considerable occupational exposure, primarily through dermal contact.[2] However, as the 20th century progressed, concerns about its safety began to emerge. Structurally similar to known human bladder carcinogens like benzidine, MOCA came under scientific and regulatory scrutiny.[4] This led to extensive toxicological studies that would ultimately reshape its industrial use and handling.

Synthesis and Manufacturing: The Chemistry of MOCA's Formation

The commercial production of MOCA is achieved through the acid-catalyzed condensation of ortho-chloroaniline with formaldehyde.[5] This reaction, while straightforward in principle, requires careful control of reaction conditions to ensure high yield and purity.

Reaction Mechanism

The synthesis proceeds through an electrophilic aromatic substitution reaction. Formaldehyde, in the presence of a strong acid like hydrochloric acid, forms a reactive electrophile that attacks the electron-rich aromatic ring of ortho-chloroaniline, primarily at the para position to the amino group. A second ortho-chloroaniline molecule then reacts with the intermediate to form the final methylene-bridged product.

Caption: A simplified workflow for the synthesis of MOCA.

Laboratory-Scale Synthesis Protocol

The following protocol is a generalized procedure for the laboratory-scale synthesis of MOCA, derived from established industrial processes.[5][6]

Materials:

-

o-Chloroaniline

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Deionized water

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a slurry of ortho-chloroaniline hydrochloride by slowly adding concentrated hydrochloric acid to ortho-chloroaniline with stirring in an ice bath. The molar ratio of hydrochloric acid to ortho-chloroaniline should be at least 1.35:1.[6] This step protonates the amino group, making the aromatic ring more susceptible to electrophilic attack and directing the substitution to the para position.

-

Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde to the slurry while maintaining the temperature below 50°C. The molar ratio of ortho-chloroaniline to formaldehyde should be approximately 2:1.[6] Slow addition and temperature control are crucial to prevent unwanted side reactions and polymerization.

-

Reaction: After the addition is complete, gradually heat the mixture to 95°C and maintain this temperature for a few hours with continuous stirring.[6] Heating drives the condensation reaction to completion.

-

Neutralization: Cool the reaction mixture and slowly neutralize it with a sodium hydroxide solution until the pH is alkaline. This will precipitate the MOCA free base. Neutralization is necessary to deprotonate the MOCA hydrochloride salt and isolate the final product.

-

Isolation and Purification: The precipitated MOCA can be isolated by filtration. Further purification can be achieved by washing the crude product with hot water to remove any remaining salts and unreacted starting materials, followed by drying under vacuum.[6] Washing with hot water is an effective method for removing water-soluble impurities.

Industrial Applications and Mechanism of Action

MOCA's primary industrial value lies in its role as a curing agent, or chain extender, for polyurethane and epoxy resins.[7] It imparts a unique combination of desirable physical properties to the final cured polymer.

Polyurethane Curing

In polyurethane systems, MOCA reacts with isocyanate prepolymers.[8] The two primary amine groups of the MOCA molecule react with the isocyanate (-NCO) groups of the prepolymer, forming urea linkages. This chain extension and cross-linking process builds a three-dimensional polymer network, resulting in a tough, durable, and resilient elastomer.[4] The properties of the final polyurethane product, such as hardness, tensile strength, and abrasion resistance, can be tailored by adjusting the stoichiometry of MOCA to the isocyanate prepolymer.[9]

Epoxy Resin Curing

As a curing agent for epoxy resins, the amine groups of MOCA react with the epoxide rings of the epoxy prepolymer in a nucleophilic ring-opening reaction. This process forms a highly cross-linked thermoset polymer with excellent mechanical strength, chemical resistance, and thermal stability.

The Dark Side: Toxicological Profile and Carcinogenicity

The utility of MOCA is overshadowed by its significant health hazards. It is classified as a substance that is "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC).[1][2]

Evidence from Animal Studies

Numerous studies in experimental animals have provided sufficient evidence of MOCA's carcinogenicity.[1] It has been shown to cause a variety of tumors in different species, including:

-

Rats: Liver, lung, and mammary gland carcinomas.[1]

-

Mice: Liver tumors and malignant blood-vessel tumors.[1]

-

Dogs: Urinary bladder and urethral cancers.[1]

Human Carcinogenicity

While epidemiological studies in humans are not conclusive enough to definitively establish a causal link between MOCA exposure and cancer, there is some suggestive evidence.[1][10] Cases of bladder cancer have been reported in workers at a MOCA production facility.[2] The structural similarity of MOCA to other aromatic amines that are known human bladder carcinogens further supports the concern for its potential carcinogenicity in humans.[4]

Other Health Effects